molecular formula C32H40Br2N2S2 B13962850 5,8-Bis(5-bromothiophen-2-yl)-2,3-dioctylquinoxaline

5,8-Bis(5-bromothiophen-2-yl)-2,3-dioctylquinoxaline

Cat. No.: B13962850
M. Wt: 676.6 g/mol
InChI Key: DPFYDASSDSPAMZ-UHFFFAOYSA-N
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Description

5,8-Bis(5-bromothiophen-2-yl)-2,3-dioctylquinoxaline is a complex organic compound that belongs to the quinoxaline family. This compound is characterized by the presence of bromothiophene and dioctyl groups attached to the quinoxaline core. It is primarily used in the field of organic electronics, particularly in the development of organic photovoltaic cells and organic light-emitting diodes (OLEDs).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Bis(5-bromothiophen-2-yl)-2,3-dioctylquinoxaline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,8-Bis(5-bromothiophen-2-yl)-2,3-dioctylquinoxaline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using suitable reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include organometallic compounds such as Grignard reagents or organolithium reagents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

5,8-Bis(5-bromothiophen-2-yl)-2,3-dioctylquinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,8-Bis(5-bromothiophen-2-yl)-2,3-dioctylquinoxaline involves its interaction with molecular targets in organic electronic devices. The compound’s electronic properties, such as its ability to transport charge and absorb light, are crucial for its function in photovoltaic cells and OLEDs. The bromothiophene and dioctyl groups play a significant role in modulating these properties, enhancing the compound’s performance in electronic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,8-Bis(5-bromothiophen-2-yl)-2,3-dioctylquinoxaline is unique due to its specific combination of bromothiophene and dioctyl groups, which impart distinct electronic and optical properties. These properties make it particularly suitable for use in organic electronics, where efficient charge transport and light absorption are essential.

Properties

Molecular Formula

C32H40Br2N2S2

Molecular Weight

676.6 g/mol

IUPAC Name

5,8-bis(5-bromothiophen-2-yl)-2,3-dioctylquinoxaline

InChI

InChI=1S/C32H40Br2N2S2/c1-3-5-7-9-11-13-15-25-26(16-14-12-10-8-6-4-2)36-32-24(28-20-22-30(34)38-28)18-17-23(31(32)35-25)27-19-21-29(33)37-27/h17-22H,3-16H2,1-2H3

InChI Key

DPFYDASSDSPAMZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=NC2=C(C=CC(=C2N=C1CCCCCCCC)C3=CC=C(S3)Br)C4=CC=C(S4)Br

Origin of Product

United States

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